2-Propan-2-yl-1-azabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
2-propan-2-yl-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)10-7-9-3-5-11(10)6-4-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRVNDNXHCTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propan-2-yl-1-azabicyclo[2.2.2]octane can be synthesized through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is typically carried out in the vapor phase in the presence of a solid acidic catalyst such as CNM-3. The reaction conditions involve heating the reactants to approximately 425°C for about 4 hours, yielding quinuclidine with a high efficiency .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and solid acidic catalysts allows for the efficient and scalable production of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bicyclic nitrogen atom participates in nucleophilic substitution reactions, often retaining stereochemistry due to neighboring group participation. For example:
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Retentive substitution at C-7 : In analogous 2-azabicyclo[2.2.1]heptane systems, nucleophilic substitution at the bridgehead carbon proceeds with retention of configuration, attributed to transient aziridinium ion intermediates .
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 7-Halo-azabicyclo derivatives | Lithiated chloropyridines | Pyridyl-substituted azabicyclo | 60-75% |
Functionalization via Alkylation and Acylation
The tertiary amine undergoes alkylation or acylation at the nitrogen atom, forming quaternary ammonium salts or amides:
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Mitsunobu coupling : Anti-7-hydroxy-2-azabicyclo[2.2.1]heptane derivatives react with alcohols under Mitsunobu conditions to form ethers, retaining stereochemistry .
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Acylation : Reaction with propionyl chloride yields 6-cis-propionoxy derivatives, as seen in prodine-type analgesic analogues .
Oxidation and Reduction
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Oxidation : The nitrogen atom resists oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) can degrade the bicyclic system.
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Reduction : Catalytic hydrogenation of unsaturated derivatives (e.g., 3-methylene-1-azabicyclo[2.2.2]octane) yields saturated analogs.
| Substrate | Reagent/Conditions | Product | Application | Source |
|---|---|---|---|---|
| 3-Methylene-1-azabicyclo derivative | H₂, Pd/C | Saturated azabicyclo | Pharmacological probes |
Ring-Opening Reactions
Controlled ring-opening occurs under acidic or thermal conditions:
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Acid hydrolysis : Generates linear amines via cleavage of the bicyclic framework.
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Thermal decomposition : At >200°C, fragmentation yields smaller cyclic amines and alkenes.
Stereochemical Considerations
The rigid bicyclic structure enforces distinct stereochemical outcomes:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
Quinuclidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals targeting the central nervous system (CNS). Its structural properties facilitate the development of compounds that can effectively cross the blood-brain barrier, enhancing their therapeutic efficacy against neurological disorders .
Analgesics Development:
Research has demonstrated that analogues of quinuclidine exhibit notable analgesic properties. For instance, a derivative known as 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane showed significant analgesic activity with an effective dose (ED50) of 3.1 mg/kg, indicating its potential for pain management therapies .
Selective Inhibition Studies:
Recent studies have focused on developing selective inhibitors for presenilin-1 (PSEN1), a target implicated in Alzheimer's disease. A series of brain-permeant quinuclidine derivatives were synthesized, demonstrating high potency and selectivity towards PSEN1 complexes, which are crucial for advancing treatments for neurodegenerative diseases .
The unique bicyclic structure of quinuclidine contributes to its biological activity through specific interactions with molecular targets such as enzymes and receptors:
- Enzyme Inhibition: Quinuclidine derivatives have been explored as enzyme inhibitors, particularly in the context of acetylcholine receptors, where they modulate neurotransmission and exhibit potential therapeutic effects in cognitive disorders .
- Nicotinic Receptor Agonism: Compounds derived from quinuclidine have been identified as agonists for the alpha7 nicotinic acetylcholine receptor, which plays a role in cognitive function and neuroprotection .
Organic Synthesis
Building Block in Organic Chemistry:
Quinuclidine is widely utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations:
- Oxidation and Reduction: It can be oxidized to form N-oxides or reduced to yield more saturated derivatives, making it versatile for synthesizing complex organic molecules.
- Substitution Reactions: The nitrogen atom in quinuclidine allows for nucleophilic substitution reactions, enabling the introduction of various functional groups essential for drug development and material science applications.
Industrial Applications
Agrochemicals Production:
In addition to its pharmaceutical applications, quinuclidine is used in the production of agrochemicals. Its derivatives can act as intermediates in synthesizing herbicides and pesticides, contributing to agricultural productivity.
Catalytic Applications:
Quinuclidine-based compounds are also employed as catalysts in various industrial processes, enhancing reaction rates and selectivity in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-1-azabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it an effective inhibitor or modulator of biological pathways. The nitrogen atom in the bicyclic framework plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Diazabicyclo[2.2.2]octane Derivatives
- Structure : Contains two nitrogen atoms in the bicyclic system (1,2-diaza) compared to the single nitrogen in the target compound.
- Synthesis: Synthesized via nitration of piperidinecarboxylic acid, reduction to 1-aminopiperidinecarboxylic acid, and cyclization to form 3-keto derivatives, followed by reduction .
- Substituted derivatives (e.g., 6-methyl-1,2-diazabicyclo[2.2.2]octane) show reduced steric bulk compared to the propan-2-yl group in the target compound .
Table 1: Physical Properties of Bicyclo[2.2.2]octane Derivatives
Exo-2-Azabicyclo[2.2.2]octan-6-ol
- Structure : Features a hydroxyl group at position 6 and an exo-configuration.
- Synthesis : Derived from benzyl-protected precursors via deprotection and hydrolysis .
- Key Differences :
- The hydroxyl group introduces hydrogen-bonding sites, enhancing water solubility but reducing membrane permeability compared to the hydrophobic propan-2-yl group.
- Pharmacological studies on related oxadiazole derivatives highlight the role of substituents in optimizing receptor affinity and metabolic stability .
Beta-Lactam Analogs (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane)
- Structure : Smaller bicyclo[3.2.0] system with a sulfur atom (thia) and beta-lactam ring.
- Key Differences :
2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
- Structure : Substituted with a pyridinyl group at position 2.
- Higher molecular weight (C₁₂H₁₆N₂) and logP compared to the propan-2-yl derivative suggest differences in pharmacokinetics .
Research Findings and Implications
- Synthetic Flexibility : The bicyclo[2.2.2]octane scaffold allows diverse substitutions (e.g., alkyl, hydroxyl, aromatic groups), enabling tailored physicochemical and pharmacological properties .
- Biological Activity : Propan-2-yl and related alkyl groups enhance lipophilicity, favoring blood-brain barrier penetration for central nervous system targets . In contrast, polar substituents (e.g., hydroxyl) improve solubility but limit bioavailability .
- Contradictions : While 1,2-diaza derivatives are more polar, their synthetic routes are less versatile compared to 1-aza systems, limiting structural diversification .
Biological Activity
2-Propan-2-yl-1-azabicyclo[2.2.2]octane, commonly referred to as quinuclidine, is a bicyclic amine with notable structural characteristics that contribute to its biological activity. This compound is recognized for its rigidity and basicity, which enhance its interactions with various biological targets, making it a significant compound in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique bicyclic structure incorporates a nitrogen atom within the ring, contributing to its lipophilicity and ability to penetrate biological membranes effectively. The presence of the isopropyl group enhances its interaction with hydrophobic regions of biological targets, which is crucial for its pharmacological effects .
The mechanism of action for this compound primarily involves interactions with enzymes and receptors within biological systems. The nitrogen atom in the bicyclic framework facilitates hydrogen bonding and ionic interactions, allowing the compound to act as an effective inhibitor or modulator in various biochemical pathways .
Biological Activity
Research has demonstrated that quinuclidine derivatives exhibit a range of biological activities, including:
- Analgesic Activity : A study identified that certain analogues of quinuclidine showed significant analgesic properties, with an effective dose (ED50) of 3.1 mg/kg .
- γ-Secretase Inhibition : Recent research focused on the development of brain-permeable 2-azabicyclo[2.2.2]octane sulfonamides as selective inhibitors of the PSEN1–γ-secretase complex, which is implicated in Alzheimer's disease. Compounds derived from this scaffold demonstrated low nanomolar potency towards PSEN1 complexes, indicating their potential in treating neurodegenerative disorders .
Study on Analgesic Activity
In a study examining the analgesic potential of quinuclidine analogues, researchers synthesized several derivatives and evaluated their efficacy using standard pain models. One notable compound exhibited an ED50 value of 3.1 mg/kg, highlighting its potential as a therapeutic agent for pain management .
Development of PSEN1 Selective Inhibitors
A series of brain-permeant 2-azabicyclo[2.2.2]octane sulfonamides were synthesized to explore their selectivity towards PSEN1 versus PSEN2 complexes. The most potent compound from this series showed a potency of approximately 5.5 nM towards PSEN1, with excellent brain penetration and minimal side effects such as cardiotoxicity . This research underscores the importance of structural modifications in enhancing selectivity and efficacy in drug design.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound | Activity Type | Potency (ED50/nM) | Selectivity |
|---|---|---|---|
| This compound | Analgesic | 3.1 mg/kg | Moderate |
| Quinuclidine Derivative A | PSEN1 Inhibition | 5.5 nM | High vs PSEN2 |
| Quinuclidine Derivative B | General CNS Activity | Varies | Low |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
